molecular formula C6H10ClN3 B6336906 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1211450-17-7

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No. B6336906
CAS RN: 1211450-17-7
M. Wt: 159.62 g/mol
InChI Key: XQFOXBFHDSCLPA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound that has been highlighted in the development of piperazine-fused triazoles . It is used as a building block in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride has been patented, which involves adding ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .


Molecular Structure Analysis

The molecular structure of this compound is complex with several heavy atoms and a fraction of Csp3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heterocyclization . The compound can also undergo hydrogenation under certain conditions .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazole derivatives, including both 1,2,3-triazoles and 1,2,4-triazoles, have garnered attention for their potent biological activities. These compounds are recognized for their roles in the development of new drugs, showcasing anti-inflammatory, antimicrobial, antimycobacterial, and antiviral properties. The structural variation within the triazole family allows for extensive chemical modifications, providing a rich foundation for the synthesis of new therapeutic agents. The importance of triazoles extends into green chemistry and sustainability, emphasizing the need for efficient and environmentally friendly synthesis methods. This highlights the ongoing pursuit of novel triazoles to address emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).

Triazoles in Optical Sensing and Coordination Chemistry

Pyrimidine derivatives, including triazoles, are utilized in optical sensing due to their ability to form coordination complexes and hydrogen bonds. These compounds serve as exquisite sensing materials owing to their chemical properties and interactions. The development of pyrimidine-based optical sensors leverages the biological and medicinal relevance of these compounds, underscoring their versatility in both sensing applications and therapeutic use (Jindal & Kaur, 2021).

Advances in Synthesis and Applications

The triazolopyrimidine scaffold has been identified as a key structural element in compounds exhibiting a broad range of pharmacological effects. This scaffold is integral to the development of novel compounds with anticancer, anti-inflammatory, and antibacterial activities. The diversity in pharmacological efficacy associated with triazolopyrimidine-based compounds underscores their potential as lead compounds in medicinal and agrochemical research (Renyu et al., 2018).

Future Directions

The future directions for this compound involve its potential for further synthetic application in medicinally oriented synthesis . It can be used to create a small library of triazolopyrazines with a variety of substituents in position 3 .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-4-9-5-7-8-6(9)3-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFOXBFHDSCLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NN=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59624-08-7
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
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